molecular formula C6H5NOS B14040355 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one

4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one

Cat. No.: B14040355
M. Wt: 139.18 g/mol
InChI Key: JSTKQXAXPLQOGS-UHFFFAOYSA-N
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Description

4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one (CAS 5650-52-2) is a high-value chemical building block incorporating a fused cyclopenta-thiazolone structure. This compound features a dense heterocyclic scaffold that is of significant interest in medicinal and organic chemistry for constructing complex molecules. The thiazole ring is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and FDA-approved therapeutics . Thiazole-containing compounds demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . As such, this compound serves as a versatile synthon for researchers developing new therapeutic agents, particularly in the synthesis of novel compounds targeting resistant pathogens and various pathological conditions . Its molecular framework is ideal for exploring structure-activity relationships (SAR) and optimizing physicochemical parameters in preclinical development . Product Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use of any kind.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4,5-dihydrocyclopenta[d][1,3]thiazol-6-one

InChI

InChI=1S/C6H5NOS/c8-5-2-1-4-6(5)9-3-7-4/h3H,1-2H2

InChI Key

JSTKQXAXPLQOGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CS2

Origin of Product

United States

Preparation Methods

Cyclocondensation with Ammonium Acetate

A primary method involves the reaction of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile with cyclopentanone under acidic conditions. This one-pot synthesis proceeds via Knoevenagel condensation followed by cyclization:

  • Reactants :
    • 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (1.40 g, 0.01 mol)
    • Cyclopentanone (0.84 g, 0.01 mol)
  • Conditions : Fusion with ammonium acetate at 120°C for 1 hour.
  • Yield : 85%.
  • Product : 2-Cyclopentylidene-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, a precursor to the target compound.

Spectroscopic Validation :

  • IR (KBr) : 2928–2385 cm⁻¹ (CH₂), 2200–2195 cm⁻¹ (C≡N), 1604 cm⁻¹ (C=O).
  • ¹H-NMR (DMSO-d₆) : δ 1.55–1.75 (m, 8H, cyclopentane CH₂), 4.97 (s, 2H, thiazole CH₂).

Gewald Reaction for Thiophene Intermediate Formation

The Gewald reaction facilitates the synthesis of aminothiophene derivatives, which can be functionalized to thiazolones:

  • Reactants :
    • 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile
    • Cyclopentanone
    • Elemental sulfur
  • Conditions : Reflux in 1,4-dioxane with triethylamine for 2 hours.
  • Yield : 70% for analogous thiophene-carboxamide derivatives.

Key Intermediate :

Mechanistic Insights

  • Cyclocondensation : Proceeds via enolization of cyclopentanone, nucleophilic addition to the nitrile, and dehydration to form fused intermediates.
  • Gewald Reaction : Involves sulfur incorporation and cyclization to generate aminothiophenes, which are oxidized to thiazolones.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities but exhibit distinct properties due to variations in heterocycles, substituents, or fused ring systems:

2-Amino-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one
  • Molecular Formula : C₆H₆N₂OS
  • Molecular Weight : 170.19 g/mol
  • Applications: Used as a pharmaceutical intermediate; the amino group improves binding affinity to biological targets compared to the parent compound .
4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one
  • Molecular Formula : C₇H₆OS
  • Molecular Weight : 138.18 g/mol
  • Key Features : Replaces thiazolone’s nitrogen with carbon (thiophene), reducing polarity and hydrogen-bonding capacity.
  • Applications : Primarily a chemical intermediate; lower enzymatic interaction limits antifungal utility but improves lipid solubility .
Triazole Derivatives with Pyrrolo-Thiazolone Moieties
  • Example : 4,5-Dihydro-6H-pyrrolo[3,4-d]thiazol-6-one
  • Key Features : The pyrrolidine ring fusion alters spatial conformation, enhancing antifungal activity by optimizing interactions with CYP51’s His310 residue .
4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one Hydrochloride
  • Molecular Formula: C₇H₈ClNOS (estimated)
  • Key Features : Hydrochloride salt form increases aqueous solubility; thiophene core lacks nitrogen, limiting enzyme recognition.
  • Applications : Pharmaceutical intermediate with improved solubility for drug formulations .
2-Amino-4,5-dihydro-6H-pyrrolo[3,4-d]thiazol-6-one
  • Molecular Formula : C₆H₆N₂OS

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Applications
4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one C₆H₅NOS 139.17 Thiazolone, cyclopentane Antifungal agent intermediate
2-Amino-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one C₆H₆N₂OS 170.19 Amino group Pharmaceutical intermediate
4,5-Dihydro-6H-cyclopenta[b]thiophen-6-one C₇H₆OS 138.18 Thiophenone Chemical intermediate
4-Amino-...thiophen-6-one hydrochloride C₇H₈ClNOS ~193.66 Amino, hydrochloride Solubility-enhanced drug form
Pyrrolo-thiazolone derivatives Varies 150–200 Pyrrolidine fusion Antifungal agents

Research Findings

Antifungal Activity : The γ-lactam in thiazolone derivatives (e.g., pyrrolo-thiazolones) interacts with CYP51’s His310, a mechanism critical for antifungal efficacy. The target compound’s lactam position may be optimized for similar interactions .

Substituent Effects: Amino groups enhance hydrogen bonding and solubility, making amino-thiazolones preferable for drug development. Conversely, thiophene analogs lack nitrogen-mediated interactions, limiting biological utility .

Ring System Impact : Cyclopentane fusion provides rigidity, while pyrrolidine introduces conformational flexibility, affecting target binding and metabolic stability .

Biological Activity

4,5-Dihydro-6H-cyclopenta[d]thiazol-6-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a five-membered ring containing sulfur, contributes to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C7H7NOSC_7H_7NOS with a molecular weight of approximately 155.20 g/mol. The compound features a thiazole ring fused with a cyclopentane moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety allows for binding to active sites on proteins, potentially inhibiting enzymatic activity or disrupting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, the compound has shown effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed into an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was tested against several cancer cell lines using the MTT assay to determine its cytotoxic effects:

Cell Line IC50 (µM)
A549 (Lung Cancer)8.3
MCF-7 (Breast Cancer)12.5
HCT-116 (Colon Cancer)15.0

The results indicate that the compound exhibits promising cytotoxicity, particularly against lung cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Evaluation : In another study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed in human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. Table 1: pKa Values of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Different Solvents

SubstituentSolventpKaHNP (mV)
-CH₃Isopropyl Alc10.8450
-PhDMF9.1390
-p-Cl-PhCH₂Acetone8.4360
Data adapted from potentiometric titrations of triazolone analogs .

Q. Table 2: Synthetic Yields Under Varied Conditions

Precursor RatioTemp (°C)SolventYield (%)
1:140DMF72
1:1.260Acetone85
1:0.825Ethanol48
Optimized conditions for cyclopenta-thiazolone synthesis .

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